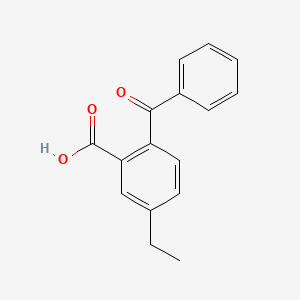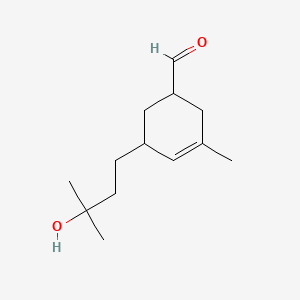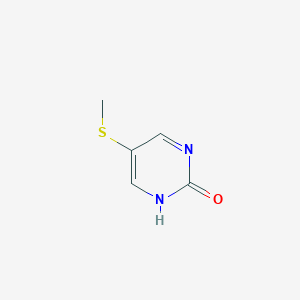
5-(Methylsulfanyl)pyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrimidinone, 5-(methylthio)- is a heterocyclic organic compound that features a pyrimidine ring with a methylthio group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 5-(methylthio)- typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of bis(methylthio)methylene malononitrile with primary amines and cyanoguanidine using sodium ethoxide as a basic catalyst . This multicomponent reaction yields poly-functionalized cyanoiminopyrimidines, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for 2(1H)-Pyrimidinone, 5-(methylthio)- are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory methods to industrial levels.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidine ring or the methylthio group.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 5-position of the pyrimidine ring.
Scientific Research Applications
2(1H)-Pyrimidinone, 5-(methylthio)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 5-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
2(1H)-Pyrimidinone, 5-(methylthio)- can be compared with other similar heterocyclic compounds, such as:
1,2,4-Triazoles: These compounds also have a nitrogen-containing heterocyclic ring and are known for their diverse biological activities.
Imidazoles: Imidazoles are another class of nitrogen-containing heterocycles with significant pharmacological potential.
The uniqueness of 2(1H)-Pyrimidinone, 5-(methylthio)- lies in its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
75670-14-3 |
|---|---|
Molecular Formula |
C5H6N2OS |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
5-methylsulfanyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H6N2OS/c1-9-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) |
InChI Key |
IAMAJJKSHSXOJC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CNC(=O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


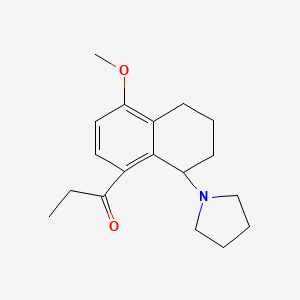
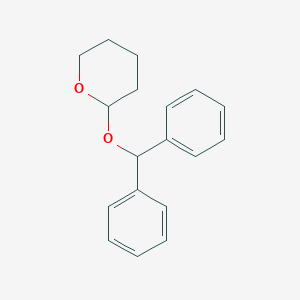

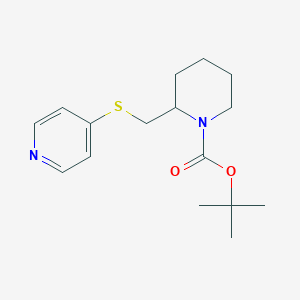
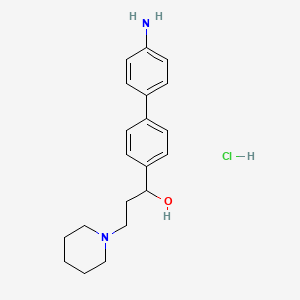
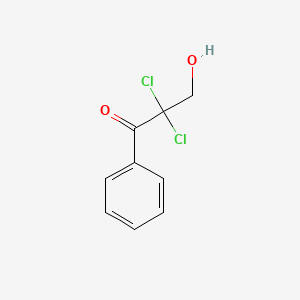
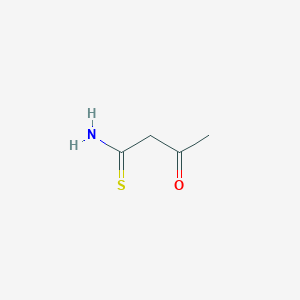
![Benzyl 8-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13955471.png)
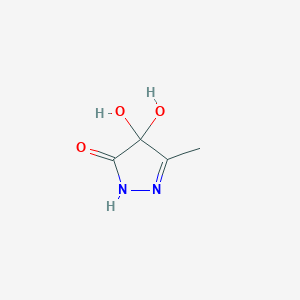
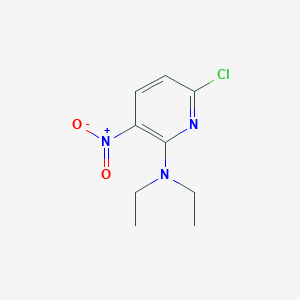
![2-Isopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13955479.png)
